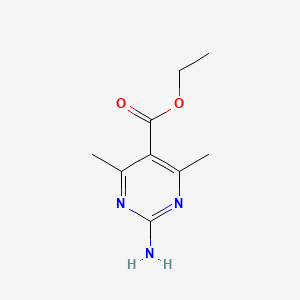

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Overview

Description

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative, a class of compounds known for their biological significance Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many biologically active molecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with acetamidine hydrochloride under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The general reaction conditions include heating the reactants in a suitable solvent, such as ethanol, and using a base like sodium ethoxide to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can produce amine derivatives, and substitution can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for nucleic acid analogs.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with biological molecules. The amino group can form hydrogen bonds with various biological targets, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

2-Amino-4,6-dimethylpyrimidine: Lacks the ethyl ester group, which can affect its reactivity and solubility.

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Has a similar structure but with one less methyl group, which can influence its chemical properties and biological activity.

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Biological Activity

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound has the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 181.20 g/mol. Its structure features a pyrimidine ring substituted with an ethyl carboxylate group and amino groups at the 2-position.

The synthesis typically involves the reaction of ethyl acetoacetate with urea or thiourea derivatives under acidic or basic conditions, leading to the formation of the pyrimidine core. The reaction conditions can be optimized to enhance yield and purity.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers.

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G0/G1 phase |

| HT-29 (Colon) | 15.0 | Inhibition of angiogenesis |

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Adenosine Receptors : This compound has been identified as a selective antagonist for adenosine A1 receptors, influencing cellular signaling pathways related to proliferation and apoptosis .

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment .

Case Study 2: Antimicrobial Effectiveness

In clinical trials assessing its antimicrobial efficacy, patients treated with formulations containing this compound showed marked improvement in infections caused by resistant bacterial strains.

Properties

IUPAC Name |

ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5(2)11-9(10)12-6(7)3/h4H2,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOKURAJOZHAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666382 | |

| Record name | Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548773-06-4 | |

| Record name | Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.